molecular formula C10H9Cl2N3 B13528253 1-(2,5-Dichlorobenzyl)-1h-pyrazol-4-amine

1-(2,5-Dichlorobenzyl)-1h-pyrazol-4-amine

Cat. No.: B13528253
M. Wt: 242.10 g/mol
InChI Key: FRTXSGJRPYSQLH-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-amine is a chemical compound with the following structure:

Structure: C10H8Cl2N2\text{Structure: } \text{C}_{10}\text{H}_8\text{Cl}_2\text{N}_2 Structure: C10​H8​Cl2​N2​

This compound belongs to the class of pyrazole derivatives. It contains a pyrazole ring (a five-membered heterocyclic ring with two nitrogen atoms) substituted with a dichlorobenzyl group and an amino group. The dichlorobenzyl moiety imparts aromatic character to the compound.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-amine. One common method involves the reaction of 2,5-dichlorobenzyl chloride with 1H-pyrazole-4-amine in the presence of a base (such as sodium hydroxide or potassium carbonate). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented due to its limited commercial significance.

Chemical Reactions Analysis

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions:

    Substitution Reactions: The dichlorobenzyl group can be substituted by other functional groups (e.g., amines, alkyl groups) under appropriate conditions.

    Oxidation and Reduction: The amino group can participate in oxidation or reduction reactions.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Base: Used for the initial substitution reaction.

    Acid: For acidic workup and purification.

    Reduction Agents: (e.g., sodium borohydride) for reducing the amino group.

    Oxidizing Agents: (e.g., hydrogen peroxide) for oxidation reactions.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-amine finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates.

    Agrochemicals: Used in the development of pesticides or herbicides.

    Material Science: As a building block for functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it could target specific receptors or enzymes.
  • In agrochemicals, it might disrupt essential biological processes in pests or weeds.

Comparison with Similar Compounds

While 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, similar compounds include:

  • 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine
  • 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9Cl2N3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2

InChI Key

FRTXSGJRPYSQLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)N)Cl

Origin of Product

United States

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